molecular formula C16H16N4O4S B3679043 4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide

4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide

Cat. No.: B3679043
M. Wt: 360.4 g/mol
InChI Key: VPBHRXGXJLTINN-UHFFFAOYSA-N
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Description

4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a nitrobenzamide core, and a pyridinylcarbamothioyl moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Properties

IUPAC Name

4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-3-24-13-8-7-11(9-12(13)20(22)23)15(21)19-16(25)18-14-6-4-5-10(2)17-14/h4-9H,3H2,1-2H3,(H2,17,18,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBHRXGXJLTINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=N2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-ethoxy-3-nitrobenzoic acid and 6-methyl-2-aminopyridine in the presence of a carbamothioylating agent. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of catalysts and solvents can enhance the reaction rate and selectivity. After the reaction, the product is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-aminobenzamide.

Scientific Research Applications

4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide exerts its effects is complex and involves multiple molecular targets and pathways. The nitro group can participate in redox reactions, while the carbamothioyl group can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(6-methylpyridin-2-yl)benzamide
  • N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide

Uniqueness

4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide
Reactant of Route 2
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4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide

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